2-bromo-6-fluoro-4-nitrobenzamide
Description
2-Bromo-6-fluoro-4-nitrobenzamide is a substituted benzamide derivative featuring a bromine atom at position 2, fluorine at position 6, and a nitro group at position 4. The benzamide core (C₆H₅CONH₂) provides a rigid aromatic framework, while the substituents influence electronic properties, solubility, and reactivity. The nitro group is strongly electron-withdrawing, while bromine and fluorine contribute moderate electron-withdrawing effects.
Properties
CAS No. |
1807088-76-1 |
|---|---|
Molecular Formula |
C7H4BrFN2O3 |
Molecular Weight |
263 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-fluoro-4-nitrobenzamide typically involves the nitration of 2-bromo-4-fluoroaniline followed by amidation. The nitration process can be carried out using a mixture of sulfuric acid and nitric acid at controlled temperatures. The resulting nitro compound is then reacted with an appropriate amide source to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvents like chloroform and reagents such as sulfuric acid and nitric acid are commonly used in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 2-bromo-6-fluoro-4-aminobenzamide.
Oxidation: Formation of oxidized aromatic compounds.
Scientific Research Applications
2-Bromo-6-fluoro-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-6-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
The table below compares substituent positions, functional groups, and electronic effects:
| Compound Name | Substituents (Positions) | Functional Group | Key Electronic Effects |
|---|---|---|---|
| 2-Bromo-6-fluoro-4-nitrobenzamide | Br (2), F (6), NO₂ (4) | Benzamide | Strong deactivation (NO₂), moderate deactivation (Br, F); meta-directing overall |
| 2-Fluoro-4-bromo-6-nitroaniline | F (2), Br (4), NO₂ (6) | Aniline (NH₂) | NH₂ (activating) competes with NO₂ (deactivating); mixed ortho/para and meta-directing |
| 2-Bromo-6-chloro-4-methylbenzamide | Br (2), Cl (6), CH₃ (4) | Benzamide | CH₃ (electron-donating) vs. Br/Cl (deactivating); mixed directing effects |
| (S)-N-(2-bromo-6-chlorophenyl)-...* | Br (2), Cl (6), CF₃, CN, OH | Benzamide | Strongly deactivated (CF₃, CN); steric hindrance and hydrogen bonding potential |
*Compound 13y from ; abbreviated for clarity.
Key Observations:
- Nitro vs. Methyl at Position 4 : In this compound, the nitro group creates a highly electron-deficient ring, favoring electrophilic substitution at meta positions. In contrast, 2-bromo-6-chloro-4-methylbenzamide’s methyl group donates electrons, increasing ring reactivity at ortho/para positions .
- Halogen Effects : Fluorine’s small size and high electronegativity result in weaker deactivation compared to chlorine or bromine. This impacts solubility and lipophilicity; bromine increases polarizability, enhancing lipophilic character .
- Functional Group Influence: The aniline derivative (2-fluoro-4-bromo-6-nitroaniline) exhibits competing electronic effects (activating NH₂ vs. deactivating NO₂/Br), making its reactivity context-dependent. Benzamide derivatives, however, are uniformly deactivated due to the amide group’s resonance effects .
Research Findings and Implications
- Medicinal Chemistry : Benzamide derivatives with nitro groups are investigated as protease inhibitors, where electron withdrawal enhances binding to enzymatic pockets .
- Agrochemicals : Methyl-substituted benzamides (e.g., 2-bromo-6-chloro-4-methylbenzamide) show higher soil persistence compared to nitro derivatives, favoring herbicide design .
- Electronic Tuning : Substituent position significantly affects bioactivity. For example, fluorine at position 6 (vs. chlorine) in benzamides reduces toxicity in mammalian cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
